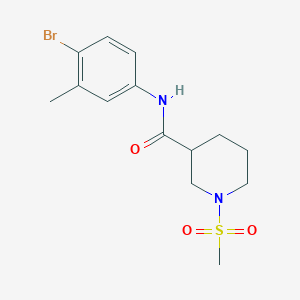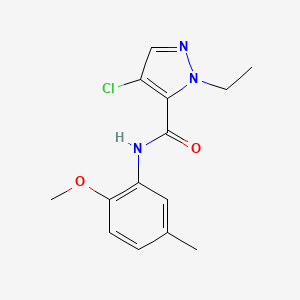![molecular formula C17H23N3O B6130086 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6130086.png)
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research. PP-2 was first synthesized in 1994 by Hanke et al. and has since been used in various studies to investigate the role of protein tyrosine kinases (PTKs) in cellular signaling pathways.
作用機序
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone is a competitive inhibitor of PTKs, which means that it binds to the active site of the enzyme and prevents the substrate from binding. 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to inhibit the activity of several PTKs, including Src, Fyn, and Lyn.
Biochemical and Physiological Effects:
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is that it is a highly specific inhibitor of PTKs. This means that it can be used to selectively inhibit the activity of specific PTKs, which can be useful in dissecting the roles of different PTKs in cellular signaling pathways.
One of the limitations of using 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is that it is a small molecule inhibitor, which means that it may not be able to penetrate the cell membrane and reach its target inside the cell. Additionally, 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of research is the development of more potent and selective inhibitors of PTKs. Another area of research is the investigation of the role of PTKs in various diseases, including cancer and autoimmune disorders. Finally, there is a need for further research on the mechanisms of action of 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and other PTK inhibitors, which can help to improve their efficacy and reduce their off-target effects.
合成法
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of 4-aminobenzonitrile with butylmagnesium bromide, followed by the reaction of the resulting intermediate with propyl iodide. The final product is obtained by reacting the intermediate with thionyl chloride and then with potassium tert-butoxide.
科学的研究の応用
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been widely used in scientific research to investigate the role of PTKs in cellular signaling pathways. PTKs are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. They play a key role in regulating various cellular processes, including cell growth, differentiation, and survival.
特性
IUPAC Name |
2-(4-butylanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-5-7-13-8-10-14(11-9-13)18-17-19-15(6-4-2)12-16(21)20-17/h8-12H,3-7H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIVKKBQQABIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6130018.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6130032.png)
![2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6130037.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6130043.png)
![1-cyclopropyl-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6130051.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-furamide](/img/structure/B6130056.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6130073.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B6130087.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6130090.png)
![2-{2-[(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6130095.png)